1-Bromo-8-methylisoquinoline
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Overview
Description
1-Bromo-8-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the first position and a methyl group at the eighth position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-8-methylisoquinoline can be synthesized through various methods. One common approach involves the bromination of 8-methylisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-8-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 8-methylisoquinoline using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (ether, ethanol).
Major Products:
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions regenerate the parent isoquinoline compound .
Scientific Research Applications
1-Bromo-8-methylisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-8-methylisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methyl group influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
8-Bromoisoquinoline: Lacks the methyl group at the eighth position.
1-Methylisoquinoline: Lacks the bromine atom at the first position.
1-Bromoisoquinoline: Lacks the methyl group at the eighth position.
Uniqueness: 1-Bromo-8-methylisoquinoline is unique due to the combined presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8BrN |
---|---|
Molecular Weight |
222.08 g/mol |
IUPAC Name |
1-bromo-8-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3 |
InChI Key |
BAIPIEBDVAYGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN=C2Br |
Origin of Product |
United States |
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